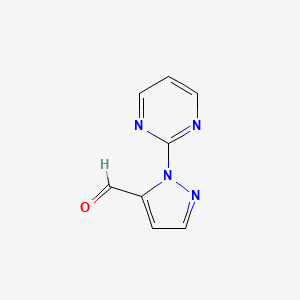

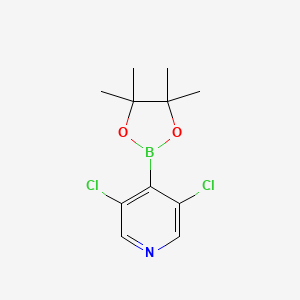

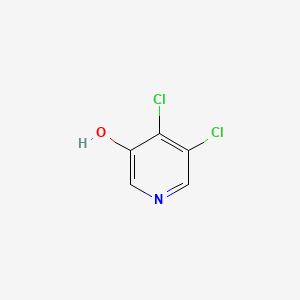

1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

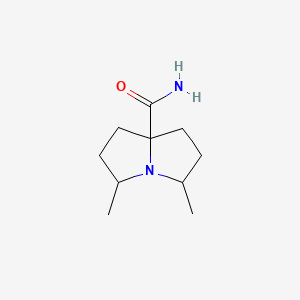

Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are part of several larger biomolecules, including the nucleic acids DNA and RNA . Pyrazoles are another class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrimidine and pyrazole derivatives involves various chemical reactions, including condensation, cyclization, and substitution . The exact method would depend on the specific substituents and the desired product .

Molecular Structure Analysis

The molecular structure of pyrimidines and pyrazoles can be analyzed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the functional groups, connectivity of atoms, and the overall structure of the molecule .

Chemical Reactions Analysis

Pyrimidines and pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles and nucleophiles . The reactivity of these compounds can be influenced by the presence of substituents and their positions on the ring .

Physical and Chemical Properties Analysis

Pyrimidines are generally colorless, crystalline solids. They are soluble in water and other polar solvents . The exact physical and chemical properties of a specific pyrimidine or pyrazole derivative would depend on its structure and the presence of any substituents .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffold is a crucial heterocycle in drug discovery, showcasing a wide array of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies around this scaffold have been a major focus, leading to the development of numerous drug candidates for various diseases. This demonstrates the potential of further exploiting this privileged scaffold in developing new therapeutic agents (Cherukupalli et al., 2017).

Importance of Hybrid Catalysts in Synthesis

The synthesis of pyranopyrimidine derivatives, closely related to the pyrazolo[1,5-a]pyrimidine scaffold, underscores the broad synthetic applications and bioavailability of these compounds. Recent investigations into 5H-pyrano[2,3-d]pyrimidine scaffolds have highlighted their wide applicability, with synthetic pathways employing diverse hybrid catalysts. This review highlights the role of such catalysts in developing lead molecules, showcasing the scaffold's versatility (Parmar et al., 2023).

Green Synthesis of Fused Heterocyclic Derivatives

The review on multi-component reactions (MCRs) for the synthesis of fused heterocycles, including pyrazolo-pyrimidine derivatives, emphasizes an atom economical, eco-friendly approach for creating complex molecules. This highlights the role of creativity and choice of reactants in pushing the development towards more sustainable and efficient synthetic methodologies (Dhanalakshmi et al., 2021).

Pyrazole Bearing Pyrimidine Analogues in Antimicrobial Discovery

The review on pyrazole clubbed with pyrimidine derivatives for their antimicrobial potency illustrates the diverse synthetic approaches and the structural modifications to enhance pharmacokinetic properties. This underscores the potential of these scaffolds in synthesizing new-age antimicrobials with improved potency (Trivedi et al., 2022).

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are also known to inhibit protein kinases, essential enzymes for controlling cell growth .

Mode of Action

Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases play a crucial role in controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

Pyrimidine derivatives are known to interact with various biochemical pathways due to their broad biological activity .

Pharmacokinetics

Pyrimidine-based drugs are known for their biological potency, adme properties, and pharmacokinetics/pharmacodynamics .

Result of Action

Pyrimidine derivatives are known to exhibit diverse biological activities, which suggests that they may have a wide range of molecular and cellular effects .

Safety and Hazards

Future Directions

The study of pyrimidines and pyrazoles is a vibrant field with many potential applications in medicinal chemistry. Future research could focus on the synthesis of new derivatives with improved biological activity, the development of more efficient synthetic methods, or the exploration of new mechanisms of action .

Properties

IUPAC Name |

2-pyrimidin-2-ylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c13-6-7-2-5-11-12(7)8-9-3-1-4-10-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLFRTAXJFBODE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C(=CC=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718980 |

Source

|

| Record name | 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269293-84-6 |

Source

|

| Record name | 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)

![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)